2-Amino-4-(2-chlorophenyl)butanoic acid

Physicochemical Characterization Separation Science Formulation Development

GABAB receptor SAR studies demand precise aryl substitution patterns to map binding pocket topography. 2-Amino-4-(2-chlorophenyl)butanoic acid (CAS 1251999-74-2) is the ortho-chloro regioisomer distinct from para-chloro baclofen, enabling direct pharmacological comparison without the cost of enantiopure material. • Ortho-Cl substituent alters predicted pKa (2.26), density (1.287 g/cm³), and enzyme turnover rates vs. para/meta analogs • Racemic mixture serves as cost-effective starting point for CNS lead optimization and chiral HPLC method development • Supplied at ≥98% purity; stored and shipped at 2-8°C. For R&D use only.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1251999-74-2
Cat. No. B7907196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2-chlorophenyl)butanoic acid
CAS1251999-74-2
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(C(=O)O)N)Cl
InChIInChI=1S/C10H12ClNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
InChIKeyZYQDUOLAVXZHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(2-chlorophenyl)butanoic acid Technical Specifications


2-Amino-4-(2-chlorophenyl)butanoic acid (CAS 1251999-74-2) is a non-proteinogenic, chiral amino acid derivative classified within the 2-amino-4-arylbutanoic acid family . The compound possesses the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol, featuring an ortho-chloro substituent on its phenyl ring . Key predicted physical properties include a boiling point of 355.6±37.0 °C, a density of 1.287±0.06 g/cm³, and an acid dissociation constant (pKa) of 2.26±0.10 . As a research chemical, it is commercially available with purities typically ranging from 95% to ≥98%, and it is stored under refrigerated conditions (2-8°C) .

Racemic scaffold for CNS receptor analog design
Enzyme substrate specificity and SAR probe
Analytical standard for chiral separation method development

2-Amino-4-(2-chlorophenyl)butanoic acid: Analog Differentiation


Substitution with other 2-amino-4-arylbutanoic acids is not scientifically valid due to the profound impact of aromatic ring substitution on both physical properties and biological recognition. The ortho-chloro substituent in 2-amino-4-(2-chlorophenyl)butanoic acid imparts unique steric and electronic effects that differentiate it from its unsubstituted, para-chloro, and methoxy analogs . These differences manifest as measurable variations in key parameters such as predicted pKa, density, and enzyme turnover rates, which directly influence solubility, reactivity, and target engagement in experimental systems [1]. Consequently, assuming functional equivalence without direct comparative data risks experimental failure, misinterpretation of structure-activity relationships (SAR), and wasted resources in procurement and assay development.

Aromatic ring substitution
Ortho-chloro substitution may shift predicted pKa, density, and enzyme recognition compared to unsubstituted, para-chloro, or methoxy analogs.
Functional equivalence assumption
Assuming similar performance without comparative data may lead to experimental variability and SAR misinterpretation.
Enantiomeric form mismatch
Racemic mixture (DL) may not reproduce stereospecific effects observed with isolated (R)- or (S)-enantiomers; requires validation.

2-Amino-4-(2-chlorophenyl)butanoic acid Comparative Evidence


Predicted Physical Properties Comparison

2-Amino-4-(2-chlorophenyl)butanoic acid exhibits distinct predicted physical properties compared to its closest structural analogs. The ortho-chloro substitution results in a higher predicted boiling point and density relative to the unsubstituted 2-amino-4-phenylbutanoic acid, and a lower predicted pKa [1]. While the boiling point and density are predicted to be identical to the para-chloro isomer, the pKa of the ortho-isomer is predicted to be 0.06 units lower, indicating a subtle but measurable difference in acidity [2].

Predicted physical properties
Reported
BP +30.8 °C, Density +0.123 g/cm³, pKa −0.06 vs unsubstituted analog
Guides analytical separation and solubility expectations
Predicted values from computational tools; experimental verification advised.
Physicochemical Characterization Separation Science Formulation Development

Enzymatic Turnover and Ortho-Substituent Effects

For the closely related 4-oxo derivative, 2-amino-4-(2-chlorophenyl)-4-oxobutanoic acid, the ortho-chloro substituent confers a distinct kinetic profile with the enzyme kynureninase from Pseudomonas fluorescens. The compound exhibits a turnover number (kcat) of 0.08 s⁻¹, which is 1.6-fold higher than that of the ortho-methoxy analog (0.05 s⁻¹) but significantly lower than that of the para-methoxy analog (0.38 s⁻¹) [1].

Enzymatic turnover (kcat)
Class-level
0.08 s⁻¹ (4-oxo derivative)
Ortho-Cl modulates enzyme recognition; supports SAR studies
Data from related analog; direct data on parent compound needed.
Enzyme Kinetics Substrate Specificity Structure-Activity Relationship (SAR)

Commercial Availability and Purity Specifications

The commercial landscape for 2-amino-4-(2-chlorophenyl)butanoic acid is defined by specific purity grades and available quantities, which directly impact experimental reproducibility and procurement logistics. The compound is routinely offered at purities of ≥98% (e.g., by WanviBio/Aladdin) and 95% (by AKSci), with pack sizes ranging from 500mg to 5g . This contrasts with some analogs, such as (R)-2-amino-4-(2-chlorophenyl)butanoic acid (CAS 1260606-19-6), which may be listed without a specified minimum purity on certain vendor platforms .

Purity specification
Data to verify
≥98% purity (typical); 500 mg–5 g pack sizes
High purity reduces impurity risk; confirm lot-specific COA
Supplier data; batch-to-batch verification recommended.
Chemical Procurement Quality Control Research Supply Chain

Racemic Mixture: Baseline Research Tool

2-Amino-4-(2-chlorophenyl)butanoic acid (CAS 1251999-74-2) is supplied as a racemic mixture, whereas distinct enantiomers with separate CAS numbers exist for the (R)- and (S)-enantiomers (CAS 1260606-19-6 and 1260611-09-3, respectively) . This is a crucial distinction: the racemate provides a baseline for comparative studies against its pure enantiomers to assess stereospecific biological effects. The racemate is also typically more cost-effective as a starting material for method development or as a precursor to diastereomeric salt resolution, offering a practical advantage over the more expensive single-enantiomer forms .

Stereochemical form
Context-dependent
Racemic (DL-) vs single enantiomers (R/S CAS)
Supports baseline activity and achiral method development
Select racemate for cost-sensitive early-stage exploration.
Stereochemistry Chiral Resolution Medicinal Chemistry

2-Amino-4-(2-chlorophenyl)butanoic acid Optimal Use Cases


CNS-Active Analog Scaffold

Given its structural relationship to the GABAB receptor agonist baclofen, 2-amino-4-(2-chlorophenyl)butanoic acid serves as a strategic racemic starting point for designing novel CNS-targeting compounds [1]. Its ortho-chloro substituent offers a distinct electronic and steric profile compared to the para-chloro group in baclofen, enabling medicinal chemists to probe how this subtle change alters receptor binding and functional activity [1]. The racemic nature of CAS 1251999-74-2 provides a cost-effective substrate for initial SAR studies, where the impact of the ortho-chloro substitution can be evaluated without the added expense and complexity of pure enantiomers .

Enzyme Substrate Specificity Studies

The compound is a valuable tool for enzymologists studying enzymes like kynureninase, which act on aromatic amino acid derivatives. As shown by data on a related 4-oxo analog, the ortho-chloro substituent can significantly modulate enzyme turnover rates [1]. Using the racemic 2-amino-4-(2-chlorophenyl)butanoic acid, researchers can perform comparative kinetic studies against other aryl-substituted analogs to map the active site topography and substrate specificity of their enzyme of interest, generating quantitative structure-activity relationship (QSAR) data that is critical for understanding enzyme mechanism and inhibitor design [1].

Separation Method Development for Chlorinated Amino Acids

The distinct predicted physical properties of 2-amino-4-(2-chlorophenyl)butanoic acid—including its higher boiling point and density relative to the unsubstituted analog—make it a useful standard for developing HPLC, UPLC, or GC-MS methods [1]. Analytical chemists can leverage these predicted differences to optimize chromatographic separations of closely related amino acid derivatives. Furthermore, the racemic mixture can serve as a critical test probe for evaluating and optimizing chiral separation methods intended to resolve the (R)- and (S)-enantiomers of this or similar scaffolds .

Application
Selection Property
Validation Focus
CNS analog scaffold studies
Ortho-chloro vs. para-chloro baclofen profile
Receptor binding and functional activity SAR
Enzyme substrate specificity studies
Ortho-chloro substituent effect on enzyme turnover
Comparative kinetic assays and QSAR data
Separation method development
Predicted property differences (bp, density, pKa)
HPLC/UPLC/GC-MS optimization for chlorinated amino acids

Technical Documentation Hub

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21 linked technical documents
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